2-Ethoxy-3-propoxypyridine
CAS No.: 1330750-35-0
Cat. No.: VC0113699
Molecular Formula: C10H15NO2
Molecular Weight: 181.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330750-35-0 |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.235 |
| IUPAC Name | 2-ethoxy-3-propoxypyridine |
| Standard InChI | InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 |
| Standard InChI Key | PJAQCUKZLHHQBT-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(N=CC=C1)OCC |
Introduction
2-Ethoxy-3-propoxypyridine is a synthetic organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The addition of ethoxy and propoxy groups to the pyridine ring at positions 2 and 3, respectively, modifies its chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential applications.
Synthesis and Preparation
The synthesis of 2-Ethoxy-3-propoxypyridine typically involves the reaction of 2,3-dihydroxypyridine with ethyl and propyl halides in the presence of a base. This process is facilitated by the use of phase transfer catalysts or other conditions that enhance the nucleophilic substitution reaction.
Potential Applications
Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science. Given its structure, 2-Ethoxy-3-propoxypyridine could potentially be explored for applications in these fields, particularly in drug design where modifications to the pyridine ring can enhance lipophilicity and biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume